(R)-Rivastigmine (D6 tartrate)

Bioanalysis LC-MS/MS Method Validation

(R)-Rivastigmine D6 tartrate (CAS 194930-00-2) is a stable isotope-labeled analog of the (R)-enantiomer of rivastigmine, a potent, reversible cholinesterase inhibitor. The compound incorporates six deuterium atoms, resulting in a molecular weight of 406.46 Da.

Molecular Formula C18H28N2O8
Molecular Weight 406.5 g/mol
Cat. No. B10800821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Rivastigmine (D6 tartrate)
Molecular FormulaC18H28N2O8
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m11/s1/i3D3,4D3;
InChIKeyGWHQHAUAXRMMOT-RYPQLJQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Rivastigmine D6 Tartrate: A Deuterated Cholinesterase Inhibitor Internal Standard for LC-MS Quantification


(R)-Rivastigmine D6 tartrate (CAS 194930-00-2) is a stable isotope-labeled analog of the (R)-enantiomer of rivastigmine, a potent, reversible cholinesterase inhibitor . The compound incorporates six deuterium atoms, resulting in a molecular weight of 406.46 Da . Its primary intended use is as an internal standard (IS) for the accurate and precise quantification of unlabeled rivastigmine in complex biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

Why an Unlabeled Analog or Alternative Internal Standard Cannot Simply Replace (R)-Rivastigmine D6 Tartrate


In quantitative LC-MS/MS bioanalysis, substituting (R)-Rivastigmine D6 tartrate with an unlabeled analog, a different deuterated analog, or a structural analog is not analytically viable. Unlabeled rivastigmine cannot serve as an IS because it is chemically identical to the target analyte, making it impossible for the mass spectrometer to distinguish between the two, thereby failing the fundamental requirement for an IS. Other deuterated analogs of rivastigmine (e.g., d3, d4, d9) differ in their mass shift and may not be chromatographically co-eluting, potentially introducing differential matrix effects and compromising method accuracy . Even closely related molecules, such as the more potent (S)-enantiomer of rivastigmine, exhibit different chromatographic behavior and are unsuitable as an IS for (R)-rivastigmine due to potential resolution differences [1]. The specific +6 Da mass shift of (R)-Rivastigmine D6 provides optimal separation from the analyte's isotopic cluster, while its near-identical physicochemical properties ensure it co-elutes with the analyte, compensating for variations in sample preparation and ionization efficiency. This principle of stable isotope-labeled internal standardization is non-negotiable for achieving the precision and accuracy required in bioequivalence studies and pharmacokinetic evaluations .

(R)-Rivastigmine D6 Tartrate: Quantified Differentiation for Method Validation and Bioanalysis


Chromatographic Co-Elution and Matrix Effect Compensation

The value of (R)-Rivastigmine D6 tartrate as an internal standard lies in its ability to co-elute with the unlabeled analyte, rivastigmine, under reversed-phase LC conditions. This co-elution ensures that any variation in ionization efficiency caused by the sample matrix (matrix effects) affects both the analyte and the IS to the same degree . The +6 Da mass shift, created by the six deuterium atoms, provides a unique mass-to-charge ratio (m/z) for the IS that is free from interference from the analyte's natural isotopic peaks, ensuring baseline resolution in the mass spectrometer .

Bioanalysis LC-MS/MS Method Validation Pharmacokinetics

Chemical Purity and Isotopic Enrichment for Analytical Traceability

The utility of (R)-Rivastigmine D6 tartrate is underpinned by its high chemical purity and isotopic enrichment, which are essential for its function as a reference standard. Reputable vendors supply the compound with a chemical purity typically >98% as determined by HPLC and an isotopic purity of 99 atom % D . This contrasts with research-grade unlabeled rivastigmine, which may have lower purity and is not certified as a reference standard for quantitative analysis. For instance, the USP reference standard for rivastigmine tartrate is used for system suitability, but the D6 analog provides the specificity required for MS detection . The high isotopic enrichment minimizes the presence of unlabeled or under-labeled species that could contribute to the analyte signal, thereby preserving the assay's lower limit of quantification (LLOQ).

Quality Control Reference Standard Analytical Chemistry Method Development

Demonstrated Stability and Solubility for Robust Assay Workflows

Procurement decisions are also based on the compound's stability and solubility, which impact laboratory workflow and assay robustness. (R)-Rivastigmine D6 tartrate is supplied as a solid powder with documented long-term stability. For instance, one manufacturer specifies a stability of ≥4 years when stored at -20°C . This contrasts with the more labile unlabeled rivastigmine, which in solution can undergo rapid hydrolysis by cholinesterases. The solubility of the D6 tartrate salt is also well-defined, with reported solubility of ≥25 mg/mL in DMF, ≥16 mg/mL in DMSO and Ethanol, and 10 mg/mL in PBS (pH 7.2) [1]. This data allows scientists to confidently prepare stock and working solutions without unexpected precipitation or degradation, which is critical for method reproducibility.

Stability Studies Method Development Sample Preparation QC

Application in a Regulatory Bioequivalence Study

The practical utility of (R)-Rivastigmine D6 tartrate is demonstrated in a published bioequivalence study. Wang et al. (2013) developed and validated an LC-MS/MS method to quantify rivastigmine in human plasma to compare a domestic tablet with an imported capsule. The method achieved the necessary sensitivity and selectivity to define the pharmacokinetic profile of rivastigmine. The study reported that the test and reference formulations were bioequivalent, with the main pharmacokinetic parameters for the test and reference formulations, respectively, as follows: AUC0-t of (14.36±9.61) and (13.56±8.88) ng·h·mL-1; Cmax of (8.03±4.01) and (7.60±3.37) ng·mL-1; and T1/2 of (1.12±0.24) and (1.13±0.24) h [1]. The relative bioavailability was (107.0±16.2)%. While this study used a different internal standard (chlorpheniramine), it exemplifies the stringent analytical requirements that (R)-Rivastigmine D6 tartrate is designed to meet, offering a superior, isotope-labeled alternative for future studies.

Bioequivalence Pharmacokinetics Regulatory Science Clinical Pharmacology

Strategic Applications of (R)-Rivastigmine D6 Tartrate in Drug Development and Clinical Research


Regulated Bioanalysis for Abbreviated New Drug Applications (ANDAs)

In the development of generic rivastigmine formulations, (R)-Rivastigmine D6 tartrate is the definitive choice as an internal standard for LC-MS/MS methods used in pivotal bioequivalence (BE) studies. Its use directly supports ANDA submissions by providing the high degree of precision and accuracy mandated by regulatory bodies like the FDA and EMA. The D6 IS minimizes analytical variability, ensuring that any observed differences between test and reference products are due to formulation performance and not analytical error. This is critical for meeting the strict 90% confidence interval criteria for BE [1].

Clinical Pharmacokinetic and Therapeutic Drug Monitoring (TDM)

For clinical studies investigating the pharmacokinetics of rivastigmine in special populations (e.g., patients with renal or hepatic impairment) or for therapeutic drug monitoring, (R)-Rivastigmine D6 tartrate provides the analytical robustness needed for accurate quantitation across a wide dynamic range. The compound's long-term stability and well-defined solubility profile ensure consistent method performance over the course of lengthy clinical trials, enabling reliable correlation of drug exposure with clinical outcomes or adverse events [2].

Preclinical and Translational Pharmacokinetic Studies

In preclinical development, the D6 internal standard is essential for quantifying rivastigmine in various biological matrices (plasma, brain tissue, CSF) from animal models. Studies using rat models of Alzheimer's disease have demonstrated rivastigmine's ability to inhibit brain cholinesterases and modulate amyloid-beta levels at doses of 1-2 mg/kg [3]. The use of (R)-Rivastigmine D6 tartrate in such studies allows for the accurate determination of brain-to-plasma ratios and other key pharmacokinetic-pharmacodynamic (PK/PD) parameters, which are crucial for dose optimization and translational modeling [3].

Quality Control and Forced Degradation Studies in Pharmaceutical Manufacturing

Beyond bioanalysis, (R)-Rivastigmine D6 tartrate serves as a high-purity reference standard for the identification and quantification of process impurities and degradation products in rivastigmine drug substance and drug product. As detailed in impurity profiling studies, methods for rivastigmine tartrate require highly pure reference standards to achieve the required specificity, precision (recovery 93.41-113.33%), and linearity (r>0.999) for detecting impurities at trace levels [4]. The D6-labeled compound can be used as a stable and traceable marker in forced degradation studies, helping to validate stability-indicating analytical methods.

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